molecular formula C12H17NO2 B029421 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid CAS No. 228411-16-3

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Cat. No.: B029421
CAS No.: 228411-16-3
M. Wt: 207.27 g/mol
InChI Key: AJVDJWZAIIWTRR-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid is an organic compound with the molecular formula C12H17NO2. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is a derivative of dimethylaniline and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid typically involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2\text{H}_2\text{O} ] This reaction produces N,N-dimethylaniline, which can then be further processed to introduce the propanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale alkylation processes using methanol or dimethyl ether as the methylating agents. The reaction conditions are optimized to achieve high yields and purity, making the process commercially viable .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted phenyl compounds .

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the presence of both a dimethylamino group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,11(14)15)9-5-7-10(8-6-9)13(3)4/h5-8H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVDJWZAIIWTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609412
Record name 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228411-16-3
Record name 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl (4-dimethylaminophenyl)-2,2-dimethylacetate (1.00 g, 4.25 mmol) and sodium hydroxide (0.85 g) in ethanol (20 ml ) and water (9 mL) was heated under reflux for 18 hours. The mixture was cooled, acidified with 10% HCl, and washed with ethyl acetate. The aqueous phase was evaporated. The residue was dissolved in aqueous saturated sodium bicarbonate, and extracted with ethyl acetate. The organic phase was dried, filtered and evaporated to give (4-dimethylaminophenyl)-2,2-dimethylacetic acid as a faint red solid (0.81 g, 92%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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